![molecular formula C12H23N3O3 B3027594 (R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1349699-62-2](/img/structure/B3027594.png)

(R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

Overview

Description

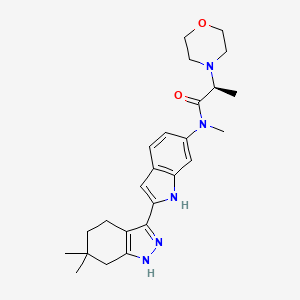

The compound "(R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate" is a chiral molecule that is relevant in the synthesis of various pharmacologically active compounds. It is structurally related to several intermediates described in the provided papers, which are used in the synthesis of protein kinase inhibitors, nociceptin antagonists, benziimidazole compounds, and other biologically active molecules .

Synthesis Analysis

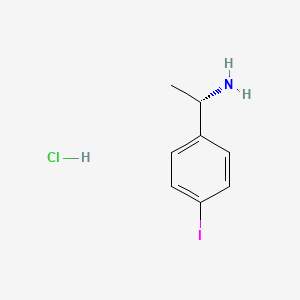

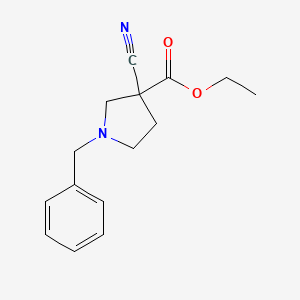

The synthesis of related piperidine derivatives often begins with a piperidine carboxylate starting material. For example, the asymmetric synthesis of a key intermediate for protein kinase inhibitors starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding a product in 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with a high enantiomeric excess, indicating the potential for large-scale synthesis . Additionally, the synthesis of tert-butyl piperazine carboxylate derivatives has been achieved using cost-effective reagents and conditions, suggesting the versatility of piperidine carboxylates in synthetic chemistry .

Molecular Structure Analysis

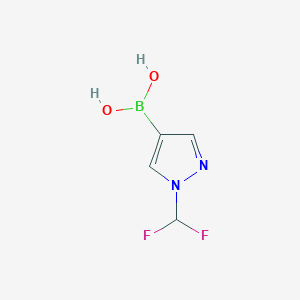

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR and ESI-MS, and in some cases, by X-ray crystallography. For instance, the crystal and molecular structure of a thieno[2,3-c]pyridine dicarboxylate derivative was determined, revealing intramolecular hydrogen bonding that stabilizes the molecule . These structural analyses are crucial for confirming the identity and purity of synthesized intermediates.

Chemical Reactions Analysis

Piperidine carboxylates undergo various chemical reactions to yield diverse derivatives. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate leads to 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for further derivatization . The formylation of piperidine derivatives is another key transformation, as demonstrated in the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and stereochemistry. Chiral separation techniques, such as high-performance liquid chromatography, are employed to separate and analyze enantiomers of piperidine carboxylates, which is essential for the development of chiral drugs . Thermal analyses and density functional theory (DFT) calculations provide insights into the stability and electronic properties of these compounds .

Scientific Research Applications

Anticoagulant Application in Hemodialysis

MD 805, a compound structurally related to the queried chemical, has been used as an anticoagulant in patients with chronic renal failure undergoing maintenance hemodialysis. It exhibited a stable antithrombin effect without significant interindividual differences in coagulation time, thereby reducing the release of proteins due to platelet activation in the hemodialysis circuit (Matsuo et al., 1986).

Allergy and Contact Dermatitis Research

Studies have investigated contact allergy to monomers in p-tert-butylphenol-formaldehyde resin (PTBP-F-R), used as a binder in many adhesive formulations. The research aimed to understand the primary sensitizing substances and cross-reaction patterns in patients hypersensitive to PTBP-F-R and butylphenol derivatives (Zimerson & Bruze, 2002).

Neurological Impact Studies

Research has been conducted on the neurological impacts of illicit drug use, where compounds structurally similar to the queried chemical were found to cause marked parkinsonism after intravenous use. This highlights the neurotoxic potential of certain piperidine derivatives (Langston et al., 1983).

Biomonitoring of Chemical Exposure

Studies on biomonitoring have utilized related compounds to understand human exposure to certain chemicals, like fragrance chemicals used in cosmetic products. For example, research on lysmeral, used in fragrances, involved analyzing its metabolites in urine samples to assess general population exposure and potential health risks (Scherer et al., 2020).

Mechanism of Action

Target of Action

For instance, piperine, a piperidine alkaloid, has been reported to interact with various targets such as cell cycle proteins .

Mode of Action

For example, piperine has been found to form a hydrogen bond with Ser5 at the ATP-binding site on CDK2 protein, impairing cell cycle progression .

Biochemical Pathways

Piperidine compounds like piperine have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Pharmacokinetics

For instance, piperine has been reported to have bioavailability enhancing abilities .

Result of Action

Piperidine compounds like piperine have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . Piperine at 1, 10, and 50 μg/ml was found to increase cell viability in a concentration-dependent manner in vitro .

Action Environment

For instance, piperine’s suppression of certain consequences from 3-methylcholanthrene- and phenobarbital-treated rats in post mitochondrial filtrate was identical to those controls .

properties

IUPAC Name |

tert-butyl (3R)-3-(methylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNTJOORHDUFT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118357 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349699-62-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)

![Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3027531.png)